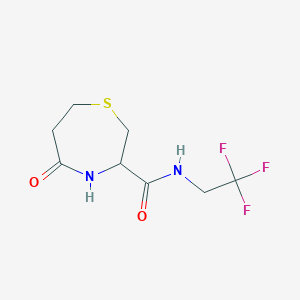

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide is a seven-membered heterocyclic compound containing a sulfur atom in the thiazepane ring and a trifluoroethyl-substituted carboxamide group. The 1,4-thiazepane scaffold is notable for its conformational flexibility, which may enhance binding to biological targets compared to rigid ring systems. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability, properties often sought in drug candidates .

Properties

IUPAC Name |

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O2S/c9-8(10,11)4-12-7(15)5-3-16-2-1-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQSCQQBQUCORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group and the thiazepane ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with 1,4-Dihydropyridine Carboxamides

Key Compounds :

- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Structural Differences :

- Ring System : The target compound features a 1,4-thiazepane ring (7-membered, sulfur-containing), whereas AZ331/AZ257 are 1,4-dihydropyridines (6-membered, nitrogen-containing). The larger thiazepane ring may offer distinct conformational preferences for receptor interactions.

- Substituents :

- Trifluoroethyl Group : Present in the target compound, this group enhances electron-withdrawing effects and lipophilicity compared to the methoxy or bromophenyl substituents in AZ331/AZ256.

- Thioether Linkage : AZ331/AZ257 include a sulfur-containing side chain (e.g., [2-(4-methoxyphenyl)-2-oxoethyl]thio), which may influence redox activity or metal chelation, unlike the carboxamide group in the target compound.

Pharmacological Implications: 1,4-Dihydropyridines are well-known calcium channel blockers. The sulfur atom in AZ331/AZ257’s thioether group may modulate calcium channel affinity, whereas the thiazepane core in the target compound could favor interactions with GABA receptors or protease enzymes due to its larger, flexible structure .

Comparison with Organophosphorus Compounds

Key Compound :

- ID1352 : 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate

Structural Differences :

- Backbone: ID1352 is an organophosphorus ester with a methylphosphonate group, contrasting with the carboxamide functionality in the target compound.

- Trifluoroethyl Group : Both compounds share this substituent, but its attachment to a chlorophenyl ring in ID1352 versus a thiazepane in the target compound alters electronic and steric profiles.

Functional Implications :

- Metabolic Stability : The trifluoroethyl group in both compounds likely reduces oxidative metabolism. However, ID1352’s phosphonate ester may confer hydrolytic instability compared to the carboxamide’s resistance to hydrolysis.

- Bioactivity : Methylphosphonates like ID1352 are associated with acetylcholinesterase inhibition or agrochemical applications, whereas carboxamides are more common in medicinal chemistry (e.g., kinase inhibitors) .

Substituent Effects and Physicochemical Properties

Table 1: Substituent and Property Comparison

| Compound | Core Structure | Key Substituents | Predicted logP* | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | 1,4-Thiazepane | Trifluoroethyl, carboxamide | ~2.5 | High (CF₃ group) |

| AZ331/AZ257 (1,4-Dihydropyridines) | 1,4-Dihydropyridine | Methoxy/bromophenyl, thioether, cyano | ~3.0–3.5 | Moderate |

| ID1352 (Organophosphorus) | Methylphosphonate | Chlorophenyl, trifluoroethyl | ~1.8 | Low (ester hydrolysis) |

*logP values estimated based on substituent contributions.

Key Observations :

- The carboxamide group in the target compound may enhance hydrogen-bonding capacity versus ID1352’s phosphonate ester.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.